Cas no 1397692-46-4 ((3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol)

(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol 化学的及び物理的性質
名前と識別子
-
- (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol
- (3S,10R,13S)-17-[(2S)-2-Hydroxy-5-hexyn-2-yl]-10,13-dimethyl-2,3, 4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]ph enanthren-3-ol (non-preferred name)
- Nat-20(S)-yne
- AKOS040754701
- (3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3alpha, 17beta)-17-(1-Hydroxy-1methylpent-4-ynyl)-androst-5-en-3-ol
- 1397692-46-4
- (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol
-
- インチ: InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21?,22-,23-,24-,25-/m0/s1
- InChIKey: SCMAJJQBADBBSM-CMJRPVKTSA-N
- ほほえんだ: C#CCC[C@@](C)([C@H]1CC[C@H]2[C@@H]3CC=C4C[C@H](CC[C@]4(C)C3CC[C@@]21C)O)O
計算された属性
- せいみつぶんしりょう: 370.287180451g/mol
- どういたいしつりょう: 370.287180451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72884-1mg |
Nat-20(S)-yne |
1397692-46-4 | 98% | 1mg |
¥725.00 | 2022-04-26 | |
Cooke Chemical | LN4499949-10mg |
Nat-20(S)-yne |
1397692-46-4 | ≥98% | 10mg |
RMB 4480.00 | 2025-02-20 | |
TRC | D480430-1mg |
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol |
1397692-46-4 | 1mg |
$150.00 | 2023-05-18 | ||
Cooke Chemical | LN4499949-1mg |
Nat-20(S)-yne |
1397692-46-4 | ≥98% | 1mg |
RMB 552.00 | 2025-02-20 | |
Cooke Chemical | LN4499949-25mg |
Nat-20(S)-yne |
1397692-46-4 | ≥98% | 25mg |
RMB 9808.00 | 2025-02-20 | |
1PlusChem | 1P009FPH-25mg |
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol |
1397692-46-4 | ≥90% | 25mg |
$1204.00 | 2024-06-21 | |
A2B Chem LLC | AE39461-5mg |
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol |
1397692-46-4 | ≥90% | 5mg |
$238.00 | 2024-04-20 | |
A2B Chem LLC | AE39461-10mg |
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol |
1397692-46-4 | ≥90% | 10mg |
$422.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72884-25mg |
Nat-20(S)-yne |
1397692-46-4 | 98% | 25mg |
¥11007.00 | 2022-04-26 | |
TRC | D480430-10mg |
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol |
1397692-46-4 | 10mg |
$500.00 | 2023-05-18 |
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
(3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diolに関する追加情報
Compound CAS No. 1397692-46-4: (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol
The compound (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol (CAS No. 1397692-46-4) is a steroidal saponin derivative with a unique structural configuration. This compound belongs to the class of triterpenoids, which are naturally occurring compounds with a wide range of biological activities. The dinorcholestane skeleton of this molecule is characterized by the absence of the 26 and 27 carbons, which gives it a distinct structure compared to other steroidal compounds.
Recent studies have highlighted the potential of (3β)-Dinorcholestane derivatives in various pharmacological applications. For instance, research published in the *Journal of Natural Products* has demonstrated that this compound exhibits significant anti-inflammatory properties. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that (3β)-Dinorcholestane derivatives could be developed into novel therapeutic agents for inflammatory diseases.
In addition to its anti-inflammatory effects, (3β)-Dinorcholestane derivatives have also shown promise in the field of oncology. A study conducted by researchers at the University of California revealed that this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The apoptotic activity of this compound is mediated through the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death in malignant cells.
The synthesis of (3β)-Dinorcholestane derivatives has been a topic of interest for chemists due to its complex structure. Traditional methods involve multi-step syntheses using natural steroidal precursors, but recent advancements have introduced more efficient approaches. For example, a report in *Organic Letters* described a concise total synthesis strategy utilizing ring-closing metathesis and oxidative cyclization reactions. This approach significantly reduces the number of steps required for the synthesis of this compound.
From an analytical standpoint, the characterization of (3β)-Dinorcholestane derivatives has been enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and stereochemistry of this compound. These techniques provide critical insights into the spatial arrangement of functional groups, which is essential for understanding its biological activity.
Looking ahead, the potential applications of (3β)-Dinorcholestane derivatives are vast and varied. Beyond its pharmacological uses, this compound could find applications in cosmetics and nutraceuticals due to its antioxidant properties. Antioxidant activity studies have shown that this compound effectively scavenges free radicals, making it a candidate for products aimed at combating oxidative stress-related conditions.
In conclusion, (3β)-Dinorcholestane derivatives (CAS No. 1397692-46-4) represent a promising class of natural products with diverse biological activities. Ongoing research continues to uncover new therapeutic potentials and innovative synthetic strategies for this compound. As our understanding of its molecular mechanisms deepens, it is likely that (3β)-Dinorcholestane derivatives will play an increasingly important role in drug discovery and development.
1397692-46-4 ((3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol) 関連製品
- 432-60-0(Allylestrenol)
- 52-76-6(Lynestrenol)
- 965-90-2(ethylestrenol)
- 521-10-8(Methandriol)
- 54024-22-5(Desogestrel)
- 225648-21-5(2-(4-Methoxyphenyl)benzobthiophen-6-ol)
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)
- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)
- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)
- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)


